molecular formula C17H15BrN2OS B2515791 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide CAS No. 865544-54-3

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide

Cat. No.: B2515791
CAS No.: 865544-54-3
M. Wt: 375.28
InChI Key: NRVOUJNCOBYZJM-HTXNQAPBSA-N
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Description

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a bromine atom, an ethyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of appropriate precursors such as 2-aminobenzenethiol and α-haloketones under acidic or basic conditions.

    Ethylation: The ethyl group is introduced at the 3-position of the benzo[d]thiazole ring through alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Ylidene Moiety: The final step involves the condensation of the brominated and ethylated benzo[d]thiazole derivative with 2-phenylacetamide under basic conditions to form the (E)-ylidene structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.

    Substitution: Sodium azide, potassium cyanide; polar aprotic solvents; room temperature to reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzo[d]thiazole derivatives have shown efficacy.

    Industry: The compound may find applications in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide: Similar structure with a methyl group instead of an ethyl group.

    (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide: Similar structure with a chlorine atom instead of a bromine atom.

    (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylpropionamide: Similar structure with a propionamide moiety instead of a phenylacetamide moiety.

Uniqueness

(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is unique due to the specific combination of its bromine atom, ethyl group, and phenylacetamide moiety, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c1-2-20-14-9-8-13(18)11-15(14)22-17(20)19-16(21)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOUJNCOBYZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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